molecular formula C12H26KNO2 B12656595 Potassium N-hydroxylauramidate CAS No. 94166-52-6

Potassium N-hydroxylauramidate

Cat. No.: B12656595
CAS No.: 94166-52-6
M. Wt: 255.44 g/mol
InChI Key: GXEUVMONJAJNJG-UHFFFAOYSA-N
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Description

Potassium N-hydroxylauramidate is a potassium salt of a hydroxamic acid derivative, structurally characterized by a hydroxamate (-NHOH) functional group linked to a lauramide (C₁₂ alkyl chain) backbone.

Properties

CAS No.

94166-52-6

Molecular Formula

C12H26KNO2

Molecular Weight

255.44 g/mol

IUPAC Name

potassium;hydride;N-hydroxydodecanamide

InChI

InChI=1S/C12H25NO2.K.H/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15;;/h15H,2-11H2,1H3,(H,13,14);;/q;+1;-1

InChI Key

GXEUVMONJAJNJG-UHFFFAOYSA-N

Canonical SMILES

[H-].CCCCCCCCCCCC(=O)NO.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium N-hydroxylauramidate can be synthesized through the reaction of lauric acid with hydroxylamine, followed by neutralization with potassium hydroxide. The general reaction involves the formation of N-hydroxylauramide, which is then converted to its potassium salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the following steps:

    Esterification: Lauric acid is esterified with methanol to form methyl laurate.

    Hydroxylamination: Methyl laurate reacts with hydroxylamine to produce N-hydroxylauramide.

    Neutralization: N-hydroxylauramide is neutralized with potassium hydroxide to yield this compound.

The reaction conditions generally include controlled temperatures and pH levels to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium N-hydroxylauramidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form amides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products:

    Oxidation: Produces oxo derivatives.

    Reduction: Forms primary amides.

    Substitution: Yields substituted hydroxamic acids.

Scientific Research Applications

Potassium N-hydroxylauramidate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in metalloproteinases.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism by which potassium N-hydroxylauramidate exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteinases, enzymes that require metal ions for their activity. By inhibiting these enzymes, this compound can interfere with various biological processes, including cell proliferation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Potassium N-hydroxylauramidate to hydroxamic acid derivatives and related salts, focusing on synthesis, functional groups, and reported bioactivities. Key compounds from the evidence include N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-phenyl-2-furohydroxamic acid (11) .

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Reported Bioactivity
This compound Lauramide backbone + hydroxamate-K⁺ Not specified in evidence Hypothesized metal chelation
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Chlorophenyl + cyclohexane + hydroxamate Multi-step organic synthesis Antioxidant (DPPH assay)
N-phenyl-2-furohydroxamic acid (11) Phenyl + furan + hydroxamate Reference [5] method Antioxidant (β-carotene assay)
Butylated hydroxyanisole (BHA) Phenolic hydroxyl + tert-butyl groups Commercial synthesis Standard antioxidant

Key Findings:

Cyclohexane/cyclopentane rings (compounds 6–10) introduce steric hindrance, which may reduce reactivity but increase stability in oxidative environments .

Antioxidant Activity: Hydroxamic acids with aromatic substituents (e.g., compound 11) demonstrated superior radical-scavenging activity in β-carotene assays compared to aliphatic analogs, suggesting electron-donating groups enhance antioxidant efficacy .

Biological Activity

Overview of Potassium N-hydroxylauramidate

This compound is a derivative of lauric acid, a medium-chain fatty acid commonly found in coconut oil and palm kernel oil. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can effectively inhibit the growth of bacteria, fungi, and viruses. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

  • Case Study Example : A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound, indicating its potential as a natural preservative in food and cosmetic products.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

  • Research Findings : In vitro studies demonstrated that treatment with this compound led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests a potential role in managing inflammatory conditions.

Skin Health Applications

The compound is also being explored for its benefits in dermatological applications. Its moisturizing properties make it a candidate for formulations aimed at treating dry skin conditions.

  • Clinical Observations : Patients using topical formulations containing this compound reported improvements in skin hydration and barrier function, highlighting its utility in skin care products.

Data Table: Summary of Biological Activities

Activity TypePathogen/ConditionMechanism of ActionReference Source
AntimicrobialStaphylococcus aureusCell membrane disruptionCase Study Example
AntimicrobialEscherichia coliCell membrane disruptionCase Study Example
Anti-inflammatoryMacrophage activationCytokine modulationResearch Findings
Skin healthDry skin conditionsMoisturizing effectClinical Observations

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